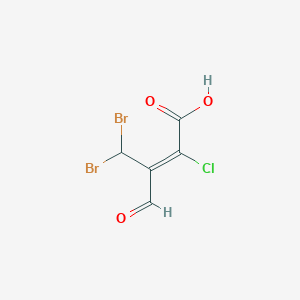

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid

Vue d'ensemble

Description

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is an organic compound with a complex structure that includes chloro, dibromomethyl, and oxo functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by oxidation and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxo group to a hydroxyl group.

Substitution: The chloro and dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that (2E)-4,4-dibromo-2-chloro-3-formyl-2-butenoic acid exhibits significant anticancer activity. It is believed to interact with DNA and inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can bind preferentially to A-T rich regions of DNA, leading to strand breaks and subsequent apoptosis in tumor cells .

1.2 Drug Development

The compound is also being investigated for its potential as a lead compound in drug development. Its ability to modulate biological pathways related to cancer and other diseases positions it as a candidate for further exploration in combinatorial drug therapies . The structural characteristics of this compound allow for modifications that could enhance its efficacy and reduce toxicity.

Agricultural Applications

2.1 Insecticide and Acaricide Potential

This compound has been evaluated for its effectiveness as an insecticide and acaricide. Initial studies suggest that it can induce mortality in various pest species, making it a candidate for developing new agricultural chemicals aimed at pest management . The mode of action appears to disrupt normal physiological functions in pests, leading to increased mortality rates.

2.2 Plant Growth Regulation

In addition to its insecticidal properties, this compound may also serve as a plant growth regulator. Research into similar compounds indicates potential benefits in enhancing crop yields and resilience against environmental stressors .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can act as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

3.2 Coatings and Adhesives

Due to its reactivity, this compound can be incorporated into formulations for coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation .

Case Studies

Mécanisme D'action

The mechanism of action of (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid involves its interaction with molecular targets through its reactive functional groups. The chloro and dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-Chloro-3-(bromomethyl)-4-oxo-2-butenoic acid: Similar structure but with one less bromine atom.

(E)-2-Chloro-3-(methyl)-4-oxo-2-butenoic acid: Lacks the bromine atoms, resulting in different reactivity.

(E)-2-Chloro-3-(dibromomethyl)-4-hydroxy-2-butenoic acid: The oxo group is replaced with a hydroxyl group, altering its chemical properties.

Uniqueness

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

(2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid is an organic compound characterized by its unique structural features, including chloro and dibromomethyl groups, which contribute to its distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅H₃Br₂ClO₃

- Molecular Weight : 306.34 g/mol

- CAS Number : 441304-67-2

- Purity : >95%

The presence of halogen atoms in the structure enhances the compound's reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites.

- Cell Signaling Disruption : It may interfere with cellular signaling pathways by altering protein functions.

- Antimicrobial Activity : Its reactive groups can target microbial cells, leading to cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Case studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly in Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 20 |

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 18 |

The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of various halogenated compounds, including this compound. The results indicated a strong correlation between halogen substitution and increased antimicrobial potency . -

Antitumor Mechanism Investigation :

A dissertation from Virginia Commonwealth University explored the molecular mechanisms underlying the antitumor effects of halogenated compounds. The study found that this compound triggers apoptosis via mitochondrial pathways and upregulates pro-apoptotic proteins . -

Environmental Impact Assessment :

Research on contaminants of emerging concern highlighted the potential environmental risks associated with halogenated compounds, including this compound. The study emphasized the importance of monitoring such compounds in water sources due to their biological activity and potential effects on human health .

Propriétés

IUPAC Name |

(E)-4,4-dibromo-2-chloro-3-formylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClO3/c6-4(7)2(1-9)3(8)5(10)11/h1,4H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIPOVTUTZOKGW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Cl)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(/C(=O)O)\Cl)/C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022109 | |

| Record name | (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441304-67-2 | |

| Record name | (2E)-4,4-Dibromo-2-chloro-3-formyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.